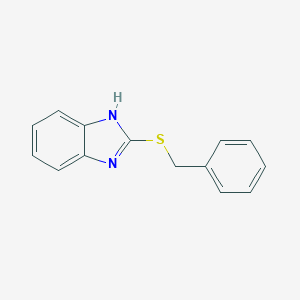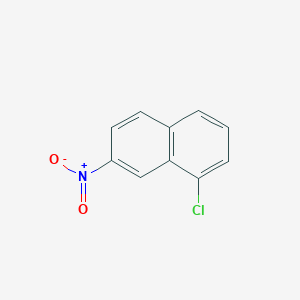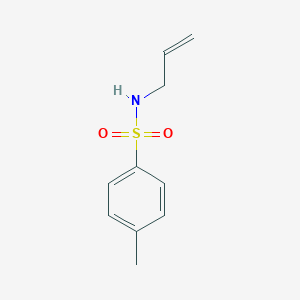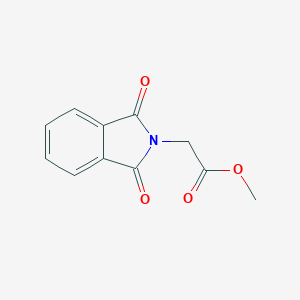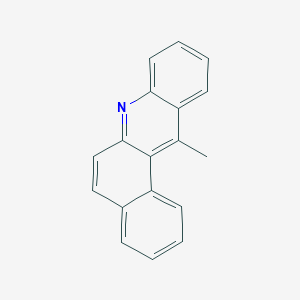
4-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a multistep process that involves the condensation of 2-aminothiophenol and 2-bromoacetophenone, followed by cyclization and oxidation reactions. The resulting compound has a unique structure that makes it an attractive candidate for further research.
作用機序
The mechanism of action of 4-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazole varies depending on its application. In antibacterial and antifungal applications, it is believed to inhibit the growth of microorganisms by disrupting their cell membranes. In anticancer applications, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes. In Alzheimer's disease research, it has been found to inhibit the aggregation of amyloid-beta peptides.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. In antibacterial and antifungal applications, it has been shown to effectively kill a wide range of microorganisms. In anticancer applications, it has been found to induce apoptosis in cancer cells without affecting normal cells. In Alzheimer's disease research, it has been shown to inhibit the formation of amyloid-beta plaques in the brain.
実験室実験の利点と制限
One of the main advantages of using 4-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazole in lab experiments is its unique structure, which allows for a wide range of potential applications. Additionally, it has been shown to be relatively easy to synthesize using standard laboratory techniques. However, one limitation of using this compound in lab experiments is its potential toxicity, which may require special handling procedures.
将来の方向性
There are several future directions for research involving 4-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazole. One potential area of research is the development of new antibacterial and antifungal agents based on this compound. Another area of research is the investigation of its potential use in the treatment of other neurodegenerative disorders. Additionally, there is ongoing research into the use of this compound as a fluorescent probe for biological imaging. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research.
合成法
The synthesis of 4-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazole involves a multistep process that starts with the condensation of 2-aminothiophenol and 2-bromoacetophenone in the presence of a base such as potassium carbonate. This reaction results in the formation of an intermediate product that is then cyclized using a dehydrating agent such as phosphorus oxychloride. The final step involves the oxidation of the resulting compound using an oxidizing agent such as hydrogen peroxide.
科学的研究の応用
4-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazole has been extensively studied for its potential applications in various fields. It has shown promising results as an antibacterial, antifungal, and anticancer agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, this compound has been investigated for its use as a fluorescent probe in biological imaging.
特性
CAS番号 |
4072-63-3 |
|---|---|
分子式 |
C18H12N2S2 |
分子量 |
320.4 g/mol |
IUPAC名 |
4-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C18H12N2S2/c1-3-7-13(8-4-1)15-11-21-17(19-15)18-20-16(12-22-18)14-9-5-2-6-10-14/h1-12H |
InChIキー |
GBEZRQPRNIJFPX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=NC(=CS3)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=NC(=CS3)C4=CC=CC=C4 |
その他のCAS番号 |
4072-63-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



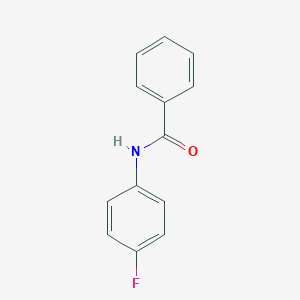
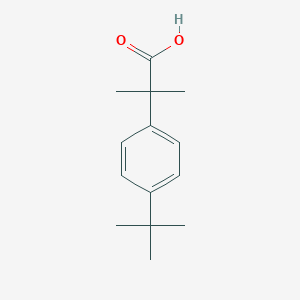
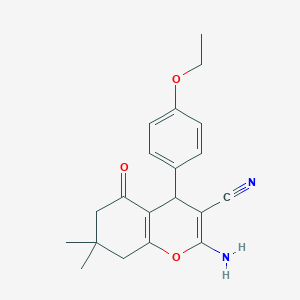
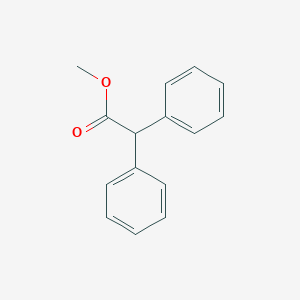

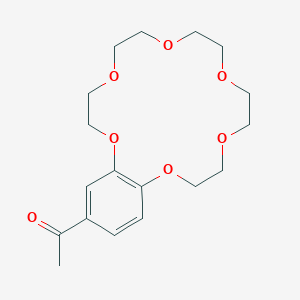
![7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B188075.png)
